6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole
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Overview
Description
6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the imidazole ring in this compound adds to its chemical versatility and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzimidazole with 2-(5-phenyl-1H-imidazol-2-yl)benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-phenyl-1H-imidazol-2-yl)benzimidazole
- 6-chloro-2-(2-phenyl-1H-imidazol-2-yl)benzimidazole
- 5-phenyl-1H-imidazol-2-yl derivatives
Uniqueness
6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole is unique due to the presence of both the benzimidazole and imidazole rings, which confer distinct chemical and biological properties. The chlorine substitution at the 6-position enhances its reactivity and potential for various applications
Properties
CAS No. |
824394-79-8 |
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Molecular Formula |
C22H15ClN4 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C22H15ClN4/c23-15-10-11-18-19(12-15)26-22(25-18)17-9-5-4-8-16(17)21-24-13-20(27-21)14-6-2-1-3-7-14/h1-13H,(H,24,27)(H,25,26) |
InChI Key |
UZEDIAOHPGRGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3C4=NC5=C(N4)C=C(C=C5)Cl |
Origin of Product |
United States |
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